molecular formula CH4O3S B1676364 Methanesulfonic acid CAS No. 75-75-2

Methanesulfonic acid

Cat. No.: B1676364
CAS No.: 75-75-2
M. Wt: 96.11 g/mol
InChI Key: AFVFQIVMOAPDHO-UHFFFAOYSA-N
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Description

Methanesulfonic acid is an organosulfur compound with the molecular formula CH₄O₃S. It is a colorless, hygroscopic liquid that is highly soluble in water, alcohol, and ether, but insoluble in alkanes, benzene, and toluene . This compound is the simplest of the alkylsulfonic acids and is known for its strong acidity and high chemical stability .

Synthetic Routes and Reaction Conditions:

    Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxygen from the air.

    Chlorine Oxidation: Another method involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification.

    Oxidation of Dimethyldisulfide: A more recent method involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen.

Industrial Production Methods:

Mechanism of Action

Target of Action

Methanesulfonic acid (MSA) is a strong acid that has garnered increasing interest as a reagent for green chemistry . It is extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions . The primary targets of MSA are therefore the reactants in these chemical reactions.

Mode of Action

As a Brønsted acid, MSA donates a proton (H+) to the reactants in esterification or alkylation reactions . This proton donation can activate the reactants, enabling them to undergo the necessary chemical transformations. MSA’s strong acidity and high chemical stability against redox reactions and hydrolysis make it an effective catalyst in these reactions .

Biochemical Pathways

In biological systems, MSA can be biodegraded through a specific pathway where it is oxidized to formaldehyde and hydrogen sulfite . This pathway is initiated by the enzyme methanesulfonate monooxygenase . The formaldehyde produced can then enter the C1 metabolic cycle .

Pharmacokinetics

MSA is a small, polar molecule that is highly soluble in water . This suggests that it could be readily absorbed and distributed in biological systems. Its biodegradability

Result of Action

The primary result of MSA’s action is the facilitation of chemical reactions such as esterification or alkylation . In biological systems, its degradation results in the production of formaldehyde and hydrogen sulfite , which can be further metabolized or excreted.

Action Environment

The action of MSA can be influenced by various environmental factors. For instance, its solubility and reactivity can be affected by the pH and temperature of the environment . Furthermore, MSA’s action as a catalyst in chemical reactions can be influenced by the concentrations of the reactants and the presence of other substances that may interact with MSA .

Biochemical Analysis

Biochemical Properties

Methanesulfonic acid plays a role in biochemical reactions due to its strong acidity . It exhibits high chemical stability against redox reactions and hydrolysis, as well as high thermal stability . It is extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions .

Cellular Effects

It is known that this compound can interact with various types of cells and cellular processes . It is also known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can form stable molecular clusters with other molecules via hydrogen bonds, halogen bonds, and electrostatic attraction after proton transfer .

Temporal Effects in Laboratory Settings

This compound is known for its high thermal stability . It is colorless, odorless, and possesses a very low vapor pressure . This makes it a stable compound in laboratory settings over time.

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is used as an anesthetic in some jurisdictions such as the United States, Canada, and the United Kingdom .

Metabolic Pathways

This compound is a key intermediate in the biogeochemical cycling of sulfur . It is formed in the atmosphere from the chemical oxidation of atmospheric dimethyl sulfide and deposited on the Earth in rain and snow, and by dry deposition .

Transport and Distribution

Due to its high solubility, it is likely to be easily transported and distributed within cells .

Subcellular Localization

The subcellular localization of this compound is not well known. Given its solubility and stability, it is likely to be found in various compartments within the cell .

Chemical Reactions Analysis

Methanesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and carboxylic acids under acidic conditions.

    Alkylation: Involves the use of alkyl halides or alkenes in the presence of this compound.

    Condensation: Often requires heating and the presence of this compound as a catalyst.

Major Products:

    Esters: Formed from esterification reactions.

    Alkylated Compounds: Resulting from alkylation reactions.

    Condensed Products: Formed from condensation reactions.

Properties

IUPAC Name

methanesulfonic acid
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InChI

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
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InChI Key

AFVFQIVMOAPDHO-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)O
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Molecular Formula

CH4O3S
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Related CAS

22515-76-0 (ammonium salt), 2386-52-9 (silver(1+) salt), 2386-56-3 (potassium salt), 2386-57-4 (hydrochloride salt), 54253-62-2 (copper(2+) salt), 56525-23-6 (iron(2+) salt)
Record name Methanesulfonic acid
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DSSTOX Substance ID

DTXSID4026422
Record name Methanesulfonic acid
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Molecular Weight

96.11 g/mol
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Physical Description

Liquid, Liquid at room temperature; [HSDB] White crystals below 20 deg C; [CHEMINFO] Light yellow liquid; mp = 17-19 deg C; [Aldrich MSDS]
Record name Methanesulfonic acid
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Boiling Point

167 °C at 10 mm Hg
Record name Methanesulfonic acid
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Flash Point

110 °C, 189 °C closed cup
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Solubility

Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47, Soluble in alcohol, ether, Soluble in water, In water, 1X10+6 mg/L at 20 °C /Miscible/
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Density

1.4812 g/cu cm at 18 °C
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Vapor Pressure

0.000428 [mmHg], 4.28X10-4 mm Hg at 25 °C
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Mechanism of Action

Methylating agents are potent carcinogens that are mutagenic and cytotoxic towards bacteria and mammalian cells. Their effects can be ascribed to an ability to modify DNA covalently. Pioneering studies of the chemical reactivity of methylating agents towards DNA components and their effectiveness as animal carcinogens identified O(6)-methylguanine (O(6)meG) as a potentially important DNA lesion. Subsequent analysis of the effects of methylating carcinogens in bacteria and cultured mammalian cells - including the discovery of the inducible adaptive response to alkylating agents in Escherichia coli - have defined the contributions of O(6)meG and other methylated DNA bases to the biological effects of these chemicals. More recently, the role of O(6)meG in killing mammalian cells has been revealed by the lethal interaction between persistent DNA O(6)meG and the mismatch repair pathway. Here, ...the results which led to the identification of the biological consequences of persistent DNA O(6)meG are reviewed. ... The possible consequences for a human cell of chronic exposure to low levels of a methylating agent /are considered/. Such exposure may increase the probability that the cell's mismatch repair pathway becomes inactive. Loss of mismatch repair predisposes the cell to mutation induction, not only through uncorrected replication errors but also by methylating agents and other mutagens. /Alkylating agents/
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Color/Form

Solid, Liquid at room temperature

CAS No.

75-75-2
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Melting Point

20 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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